1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a urea linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, such as using phosgene or its derivatives .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications .
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the development of new pharmaceuticals.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways that regulate various biological processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea stands out due to its unique combination of structural features. Similar compounds include:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)urea: Lacks the pyrimidine ring, resulting in different chemical and biological properties.
3-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea:
The uniqueness of this compound lies in its ability to combine the properties of both the benzo[d][1,3]dioxole and pyrimidine rings, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-24-17-18-9-12(15(21-17)22-6-2-3-7-22)20-16(23)19-11-4-5-13-14(8-11)26-10-25-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZRDUBCOGRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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